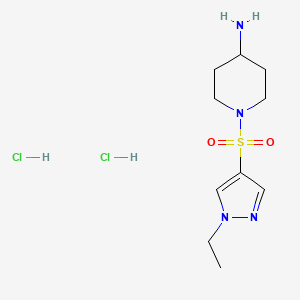

1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride

Beschreibung

This compound is a piperidine derivative featuring a sulfonyl group linked to a 1-ethylpyrazole moiety, with the amine group on the piperidine ring forming a dihydrochloride salt. The dihydrochloride formulation enhances solubility and stability, making it suitable for pharmacological and chemical applications. Its structure combines a rigid piperidine core with a sulfonamide group, which is common in bioactive molecules targeting enzymes or receptors .

Eigenschaften

IUPAC Name |

1-(1-ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2S.2ClH/c1-2-13-8-10(7-12-13)17(15,16)14-5-3-9(11)4-6-14;;/h7-9H,2-6,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPOCVVEWGFYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride involves several steps. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting ethylhydrazine with an appropriate diketone or aldehyde under acidic conditions.

Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

Piperidine ring formation: The sulfonylated pyrazole is then reacted with a piperidine derivative to form the final compound.

Dihydrochloride formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Analyse Chemischer Reaktionen

1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological pathways and processes, depending on the specific enzyme targeted.

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

The compound’s piperidin-4-amine core is shared with several analogs, but substituents vary significantly:

- Sulfonyl Group: The 1-ethylpyrazol-4-ylsulfonyl group distinguishes it from other sulfonamide derivatives.

- Salt Form: The dihydrochloride salt contrasts with mono-HCl salts (e.g., 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride, ), which may differ in solubility and crystallinity .

Pharmacologically Active Analogs

- GBR 12783 Dihydrochloride : A piperazine-based dopamine uptake inhibitor (IC50 = 1.8 nM) with a diphenylmethoxyethyl substituent. While structurally distinct, its dihydrochloride salt and piperazine core highlight the importance of amine salts in enhancing bioavailability .

- Anileridine Dihydrochloride : A narcotic analgesic with a 4-phenylpiperidine carboxylate structure. Though lacking a sulfonyl group, its piperidine backbone and dihydrochloride form underscore the role of salt formation in therapeutic efficacy .

Physicochemical Properties and Stability

A comparative analysis of key properties is summarized below:

Key Observations :

- The dihydrochloride form generally increases water solubility compared to mono-HCl analogs.

- Sulfonyl groups (as in the target compound and ) may enhance binding to sulfonamide-sensitive targets like carbonic anhydrases or serotonin receptors .

Biologische Aktivität

1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine; dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in modulating biological pathways related to various diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and an ethylpyrazole moiety, which may influence its biological interactions. The molecular formula is CHNOS·2HCl, indicating it is a dihydrochloride salt.

1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine functions primarily as an inhibitor of Janus kinase (JAK) pathways, which are crucial in mediating inflammatory responses and hematopoiesis. Inhibition of JAK signaling can lead to reduced cytokine signaling, making this compound a candidate for treating autoimmune diseases and certain cancers.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cell lines. For example, it has been shown to inhibit the proliferation of cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) with IC values in the low micromolar range.

| Cell Line | IC (µM) |

|---|---|

| A549 | 5.2 |

| HT-1080 | 3.8 |

| SGC-7901 | 4.5 |

These results indicate its potential as an antitumor agent by disrupting key signaling pathways involved in cell proliferation.

In Vivo Studies

Preclinical studies using mouse models have further confirmed the efficacy of 1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine in reducing tumor growth and enhancing survival rates when administered in conjunction with standard chemotherapy agents.

Case Studies

A notable case study involved the use of this compound in a murine model of rheumatoid arthritis, where it significantly reduced inflammatory markers and joint swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments have shown that at therapeutic doses, it does not exhibit significant adverse effects on liver or kidney function, although long-term studies are warranted to fully evaluate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.